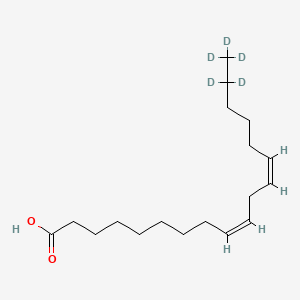
Linoleic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linoleic acid-d5 is a deuterated form of linoleic acid, where five hydrogen atoms are replaced with deuterium. This compound is a polyunsaturated omega-6 fatty acid, commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling. Linoleic acid itself is essential for human health, playing a crucial role in cell membrane structure and function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of linoleic acid-d5 typically involves the hydrogenation of linoleic acid using deuterium gas. This process replaces specific hydrogen atoms with deuterium. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The deuterium gas used in the reaction is carefully monitored to maintain the desired isotopic enrichment.
化学反应分析
Types of Reactions: Linoleic acid-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of lipoxygenase.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Various reagents depending on the desired substitution, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Deuterium-substituted derivatives.
科学研究应用
Linoleic acid-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Applied in the development of nutritional supplements and functional foods to ensure accurate labeling and quality control.
作用机制
Linoleic acid-d5 exerts its effects primarily through its incorporation into cell membranes and its role in signaling pathways. The deuterium atoms do not significantly alter the biological activity of the compound, allowing it to mimic the behavior of natural linoleic acid. Linoleic acid is a precursor to arachidonic acid, which is further metabolized to produce eicosanoids, signaling molecules involved in inflammation and other physiological processes.
相似化合物的比较
Linoleic acid-d5 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Linoleic Acid: The non-deuterated form, essential for human health.
Alpha-Linolenic Acid: An omega-3 fatty acid with similar structural properties but different physiological roles.
Gamma-Linolenic Acid: Another omega-6 fatty acid with distinct biological functions.
This compound’s uniqueness lies in its application as an internal standard in analytical techniques, providing accurate and reliable quantification of fatty acids in various samples.
属性
分子式 |
C18H32O2 |
|---|---|
分子量 |
285.5 g/mol |
IUPAC 名称 |
(9Z,12Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2 |
InChI 键 |
OYHQOLUKZRVURQ-DOZUZJMZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\CCCCCCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


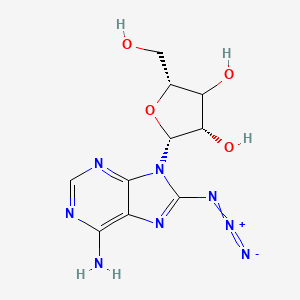
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)
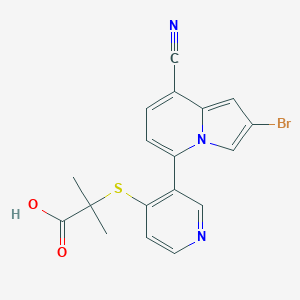

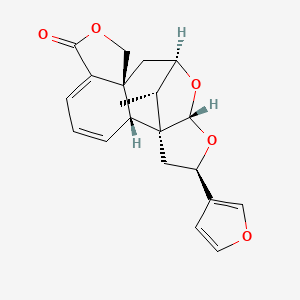
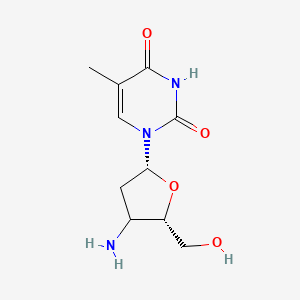
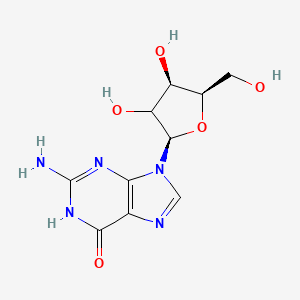
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)
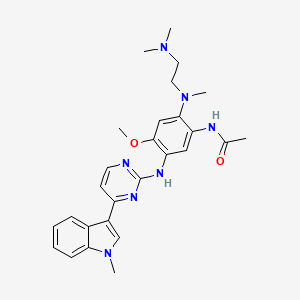
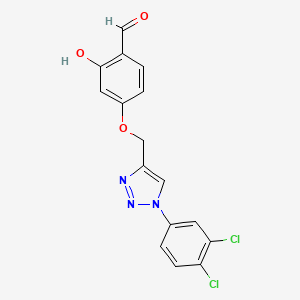

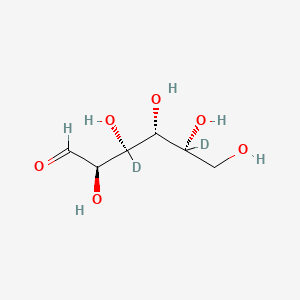
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
